[1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone

MDM2 inhibitor p53 protein-protein interaction oncology

[1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone (C18H17BrN4O, MW 385.26) is a fully synthetic, achiral small molecule featuring a pyrazole core simultaneously substituted with a 2-bromophenyl group at N1, a pyrrole ring at C5, and a pyrrolidinyl methanone at C4. It is catalogued as a screening compound by commercial vendors (e.g., ChemDiv ID IB08-1292) and is primarily positioned for early-stage drug discovery.

Molecular Formula C18H17BrN4O
Molecular Weight 385.3 g/mol
Cat. No. B12170069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone
Molecular FormulaC18H17BrN4O
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3Br)N4C=CC=C4
InChIInChI=1S/C18H17BrN4O/c19-15-7-1-2-8-16(15)23-17(21-9-3-4-10-21)14(13-20-23)18(24)22-11-5-6-12-22/h1-4,7-10,13H,5-6,11-12H2
InChIKeyYGHDIQXHZIIBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-5-(1H-pyrrol-1-yl)-N-(pyrrolidin-1-yl)pyrazole-4-carboxamide: Compound Identity and Screening Availability


[1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone (C18H17BrN4O, MW 385.26) is a fully synthetic, achiral small molecule featuring a pyrazole core simultaneously substituted with a 2-bromophenyl group at N1, a pyrrole ring at C5, and a pyrrolidinyl methanone at C4 . It is catalogued as a screening compound by commercial vendors (e.g., ChemDiv ID IB08-1292) and is primarily positioned for early-stage drug discovery . No CAS registry number was identified in the retrieved sources.

Why In-Class Pyrazole-Pyrrolidine Analogs Cannot Substitute for IB08-1292 Without Empirical Validation


Pyrazole-pyrrolidine methanones bearing a 2-bromophenyl substituent exhibit pronounced structure-activity relationship (SAR) sensitivity. In patent CN103819476A, the 2-bromophenyl group on a related pyrrolidone-pyrazole scaffold is explicitly claimed to modulate MDM2/p53 protein-protein interaction inhibitory activity, distinguishing it from 3-bromophenyl, 4-bromophenyl, 4-chlorophenyl, and 4-methoxyphenyl analogs [1]. Even seemingly conservative substitutions (e.g., bromine to chlorine, or positional isomerism) can abolish target engagement or alter selectivity profiles. Therefore, generic replacement of IB08-1292 with a close analog without confirmatory data risks invalidating a screening campaign or SAR series.

Quantitative Differentiation Evidence for 1-(2-Bromophenyl)-5-(1H-pyrrol-1-yl)-N-(pyrrolidin-1-yl)pyrazole-4-carboxamide


MDM2/p53 Inhibitory Potential: 2-Bromophenyl Requirement vs. Other Halogen Substituents

The SAR disclosed in CN103819476A demonstrates that the 2-bromophenyl group is specifically claimed for MDM2/p53 inhibitory activity. While the patent does not disclose the exact IC50 of IB08-1292, the presence of the 2-bromophenyl moiety in the Markush structure is associated with antitumor activity in lung adenocarcinoma models, whereas compounds substituted with 3-bromophenyl, 4-bromophenyl, 4-chlorophenyl, or 4-methoxyphenyl are not equivalently claimed [1]. This positional and electronic differentiation provides a rationale for selecting IB08-1292 over its 3- or 4-bromo isomers in MDM2-focused screening.

MDM2 inhibitor p53 protein-protein interaction oncology

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Carboxylic Acid Analog

IB08-1292 has a computed logP of 3.96 and logSw of -4.88 . Its close structural analog, 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (MW 332.15), has a lower molecular weight and an additional hydrogen bond donor, which would reduce its membrane permeability relative to the pyrrolidinyl methanone . This difference is critical for cell-based assays where intracellular target engagement is required.

Lipophilicity drug-likeness medicinal chemistry

Bromodomain Inhibition Potential: Class-Level Activity vs. Structurally Distinct BET Inhibitors

While no direct bromodomain inhibition data exist for IB08-1292, structurally related pyrazole-pyrrole compounds bearing a bromophenyl group have demonstrated bromodomain inhibitory activity. For example, a compound with a similar 2-bromophenyl-pyrazole substructure (CHEMBL3770724) showed a Kd of 0.300 nM against BRD4 BD2 in a BROMOscan assay [1]. In contrast, the chlorophenyl analog ML-188 (Cayman) is a CDK8 inhibitor (IC50 = 2.6 nM) with selectivity over 264 kinases, illustrating that halogen identity (Br vs. Cl) and regioisomerism profoundly alter target engagement [2]. IB08-1292 is thus differentiated from chlorophenyl analogs by its potential bromodomain vs. kinase selectivity profile, though experimental confirmation is absent.

Bromodomain inhibitor BRD4 epigenetics

Recommended Application Scenarios for 1-(2-Bromophenyl)-5-(1H-pyrrol-1-yl)-N-(pyrrolidin-1-yl)pyrazole-4-carboxamide Based on Available Evidence


MDM2/p53 Protein-Protein Interaction Inhibitor Screening

Given the explicit patent claim language in CN103819476A linking the 2-bromophenyl-pyrazole-pyrrolidone scaffold to MDM2 inhibition and antitumor activity in lung adenocarcinoma models, IB08-1292 is most appropriately deployed in MDM2/p53 interaction assays (e.g., fluorescence polarization, ELISA, or cell-based two-hybrid systems) [2]. Its 2-bromophenyl substitution pattern differentiates it from 3- and 4-substituted isomers that are not equivalently claimed, making it a unique chemical probe for exploring the SAR of the halogen position on MDM2 engagement.

Epigenetic Bromodomain Inhibitor Screening (BRD4 and BRPF Family)

Close structural analogs in the BindingDB and ChEMBL databases have demonstrated bromodomain inhibitory activity, including BRD4 BD2 (Kd = 0.300 nM for a bromophenyl-containing pyrazole-pyrrole) and BRPF1 (IC50 = 65 nM) [2]. IB08-1292 shares the core scaffold with these actives and is therefore suitable for screening against bromodomain-containing proteins (BRD4, BRPF1, BRPF2, BRPF3) using BROMOscan or AlphaScreen technologies [2]. The 2-bromophenyl substituent may confer a selectivity advantage over chlorophenyl analogs that primarily inhibit CDK8 .

Cell-Based Antitumor Profiling in Lung Adenocarcinoma Models

The patent CN103819476A associates the 2-bromophenyl-pyrrolidone-pyrazole chemotype with therapeutic effects in lung adenocarcinoma [2]. IB08-1292, with its higher logP (3.96) and lower tPSA (42.18 Ų) relative to carboxylic acid analogs, is predicted to have favorable cell permeability , making it suitable for cell viability assays (e.g., MTT, CellTiter-Glo) in A549 or H1975 lung adenocarcinoma cell lines. Its permeability advantage over the carboxylic acid congener supports its selection for intracellular target engagement studies.

Scaffold-Hopping and Halogen SAR Exploration in Kinase/Epigenetic Programs

The dual pyrazole-pyrrole architecture with a pendent pyrrolidinyl methanone offers three distinct vectors for chemical diversification. The 2-bromophenyl group serves as a critical SAR handle: replacement with 4-chlorophenyl (as in ML-188) shifts target engagement toward CDK8 (IC50 = 2.6 nM) [2], while the 2-bromophenyl variant may favor bromodomain targets. IB08-1292 is therefore valuable as a scaffold-hopping starting point for medicinal chemistry teams seeking to modulate selectivity between kinase and bromodomain inhibition, particularly when coupled with electrophilic or metal-catalyzed cross-coupling transformations at the bromine position.

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